molecular formula C3HBrF4O B12107969 2,3,3,3-Tetrafluoropropanoyl bromide CAS No. 61444-66-4

2,3,3,3-Tetrafluoropropanoyl bromide

Cat. No.: B12107969
CAS No.: 61444-66-4
M. Wt: 208.94 g/mol
InChI Key: ROEJWJRJEMOALT-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoropropanoyl bromide is a chemical compound with the molecular formula C3Br2F4O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of bromine and fluorine atoms, which contribute to its reactivity and versatility in chemical reactions .

Preparation Methods

The synthesis of 2,3,3,3-tetrafluoropropanoyl bromide typically involves the reaction of 2,3,3,3-tetrafluoropropanoic acid with bromine or bromine-containing reagents. The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using specialized equipment to handle the reactive nature of bromine and fluorine compounds .

Chemical Reactions Analysis

2,3,3,3-Tetrafluoropropanoyl bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

2,3,3,3-Tetrafluoropropanoyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,3,3-tetrafluoropropanoyl bromide exerts its effects involves its ability to react with various nucleophiles. The presence of highly electronegative fluorine atoms increases the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

2,3,3,3-Tetrafluoropropanoyl bromide can be compared with other similar compounds, such as:

    2,3,3,3-Tetrafluoropropanoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.

    2-Bromo-3,3,3-trifluoropropene: Contains a double bond and one less fluorine atom.

    2,2,3,3-Tetrafluoro-1-propanol: An alcohol derivative with similar fluorine content.

The uniqueness of this compound lies in its specific reactivity due to the presence of both bromine and fluorine atoms, making it a valuable compound in various chemical syntheses and applications.

Properties

CAS No.

61444-66-4

Molecular Formula

C3HBrF4O

Molecular Weight

208.94 g/mol

IUPAC Name

2,3,3,3-tetrafluoropropanoyl bromide

InChI

InChI=1S/C3HBrF4O/c4-2(9)1(5)3(6,7)8/h1H

InChI Key

ROEJWJRJEMOALT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)Br)(C(F)(F)F)F

Origin of Product

United States

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